Barium zirconate

Overview

Description

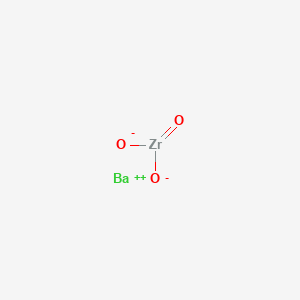

Barium Zirconate (BaZrO3) is a cubic perovskite-type oxide that has gained attention due to its excellent proton conduction at intermediate temperatures and diversified structural properties with good chemical stability .

Synthesis Analysis

Barium Zirconate can be synthesized using various methods. One approach is the supercritical hydrothermal synthesis, which uses a continuous flow reactor at a temperature of 400 °C and a pressure of 30 MPa . Other methods include the sol-gel synthesis method , cold sintering , and pulsed laser deposition .Molecular Structure Analysis

BaZrO3 has a perovskite structure. All Ba–O bond lengths are 3.01 Å. Zr4+ is bonded to six equivalent O2- atoms to form ZrO6 octahedra that share corners with six equivalent ZrO6 octahedra and faces with eight equivalent BaO12 cuboctahedra .Chemical Reactions Analysis

The formation mechanism of BaZrO3 was studied by examining the time dependence of size and composition using XRD, TEM, and ICP . At the first stage of the reaction (~0.1 s), a perovskite structure forms though it has many defects of Ba site .Physical And Chemical Properties Analysis

BaZrO3 has excellent dielectric properties, temperature characteristics, and chemical indicators . It has a calculated bulk crystalline density of 5.96 g/cm3 . The electrical properties of the thin films strongly depend on the film microstructure .Mechanism of Action

Safety and Hazards

Future Directions

BaZrO3-based perovskite oxides have shown large potential for efficient electrochemical conversion and separation processes at intermediate operation temperatures . The development of effective solid-state electrolytes for fuel and electrolytic cells is a critical topic for current materials research .

properties

IUPAC Name |

barium(2+);dioxido(oxo)zirconium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3O.Zr/q+2;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBAOWPVHRWLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaZrO3, BaO3Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | barium zirconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893160 | |

| Record name | Barium zirconate (BaZrO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to gray powder; [MSDSonline] Solubility--no data found; | |

| Record name | Barium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Barium zirconate | |

CAS RN |

12009-21-1 | |

| Record name | Barium zirconate (BaZrO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2,4-dinitrophenyl)amino]propanoate](/img/structure/B7800442.png)